molecular formula C25H21Cl2N3O2S B4064517 N-benzyl-2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide

N-benzyl-2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide

Cat. No. B4064517
M. Wt: 498.4 g/mol
InChI Key: DINOKDRFMHOUSJ-UHFFFAOYSA-N
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Description

N-benzyl-2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide is a useful research compound. Its molecular formula is C25H21Cl2N3O2S and its molecular weight is 498.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-benzyl-2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide is 497.0731535 g/mol and the complexity rating of the compound is 887. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-benzyl-2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Research has demonstrated the utility of similar compounds in the synthesis and characterization of new heterocyclic compounds containing thienylbenzo[h]quinoline moiety, which were then used as key intermediates for synthesizing other benzo[h]quinolines and related structures. These compounds were confirmed by spectroscopic measurements and analytical analyses, indicating their potential in medicinal chemistry and material sciences (Al-Taifi, Abbady, & Bakhite, 2016).

Development of Catalysts

Another application is found in the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction. This research highlights the compound's relevance in catalysis, presenting a method for creating efficient and selective catalysts for chemical transformations (Facchetti et al., 2016).

Structural Aspects and Properties of Salt and Inclusion Compounds

The structural aspects of amide-containing isoquinoline derivatives have been studied, showing how these compounds form gels or crystalline solids upon treatment with mineral acids. Such studies are crucial for understanding the physical and chemical properties of these compounds, with implications for their use in designing novel materials (Karmakar, Sarma, & Baruah, 2007).

Regiochemistry of Radical Cyclizations

Investigations into the regiochemistry of radical cyclizations of N-(o-alkenylphenyl)-2,2-dichloroacetamides have yielded insights into the preferred cyclization pathways, which is significant for the synthesis of complex heterocyclic structures. Understanding these pathways can lead to the development of novel synthetic methodologies (Sato, Ishida, Ishibashi, & Ikeda, 1991).

properties

IUPAC Name

N-benzyl-2-[[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2N3O2S/c26-18-9-4-8-16(24(18)27)22-17(12-28)25(30-19-10-5-11-20(31)23(19)22)33-14-21(32)29-13-15-6-2-1-3-7-15/h1-4,6-9,22,30H,5,10-11,13-14H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINOKDRFMHOUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(N2)SCC(=O)NCC3=CC=CC=C3)C#N)C4=C(C(=CC=C4)Cl)Cl)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide

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